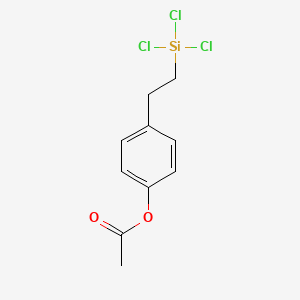
4-(2-(Trichlorosilyl)ethyl)phenyl acetate
Overview
Description
4-(2-(Trichlorosilyl)ethyl)phenyl acetate is an organosilicon compound with the molecular formula C10H11Cl3O2Si. This compound is characterized by the presence of a trichlorosilyl group attached to an ethyl chain, which is further connected to a phenyl ring substituted with an acetate group. It is used in various chemical processes and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate typically involves the reaction of 4-(2-hydroxyethyl)phenyl acetate with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:
4-(2-hydroxyethyl)phenyl acetate+trichlorosilane→4-(2-(trichlorosilyl)ethyl)phenyl acetate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trichlorosilyl)ethyl)phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted phenyl acetates.
Oxidation: Phenolic compounds.
Scientific Research Applications
4-(2-(Trichlorosilyl)ethyl)phenyl acetate is utilized in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate involves the formation of siloxane bonds through the hydrolysis and condensation of the trichlorosilyl group. This process leads to the creation of stable silicon-oxygen-silicon linkages, which are crucial for the compound’s applications in material science and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Trimethoxysilyl)ethyl)phenyl acetate
- 4-(2-(Triethoxysilyl)ethyl)phenyl acetate
- 4-(2-(Dimethylsilyl)ethyl)phenyl acetate
Uniqueness
4-(2-(Trichlorosilyl)ethyl)phenyl acetate is unique due to the presence of the trichlorosilyl group, which provides high reactivity towards hydrolysis and condensation reactions. This makes it particularly useful in applications requiring strong and stable siloxane bonds.
Properties
IUPAC Name |
[4-(2-trichlorosilylethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-4-2-9(3-5-10)6-7-16(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAGADBUIGUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

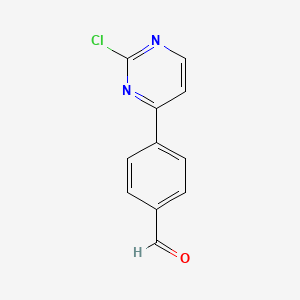
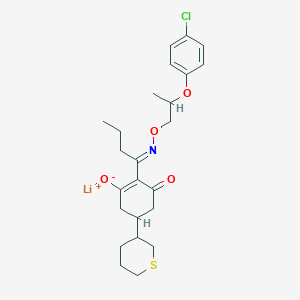
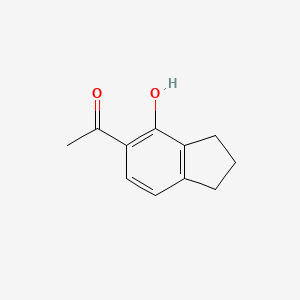
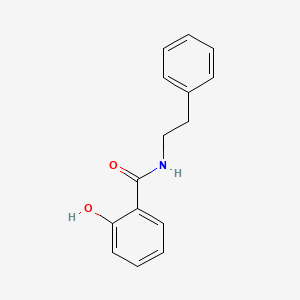
![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
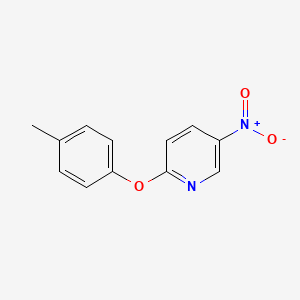
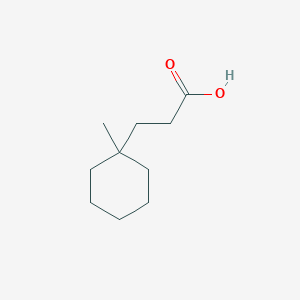

![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
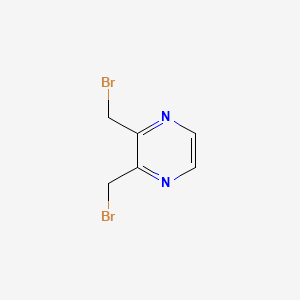
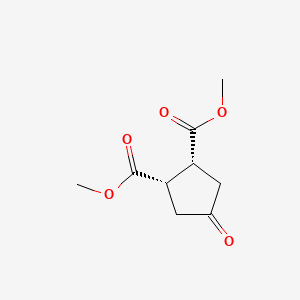

![2-PYRIDINEPROPANOIC ACID, 5-BROMO-.ALPHA.-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-, (.ALPHA.S)-](/img/structure/B3121313.png)
